molecular formula C21H26BrN3O3 B2528337 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide CAS No. 1448126-33-7

4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2528337
CAS No.: 1448126-33-7
M. Wt: 448.361
InChI Key: LXIXUSOSVCFGEV-UHFFFAOYSA-N
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Description

4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromopyridine moiety, a butoxyphenyl group, and a piperidine ring, which are linked through an ether and an amide bond. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

  • Formation of the Bromopyridine Intermediate: : The starting material, 3-bromopyridine, is often synthesized through the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Ether Formation: : The bromopyridine intermediate is then reacted with a suitable phenol derivative, such as 4-butoxyphenol, under basic conditions (e.g., using potassium carbonate) to form the ether linkage.

  • Amide Bond Formation: : The resulting ether intermediate is then coupled with piperidine-1-carboxylic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the butoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the bromopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to active sites, while the butoxyphenyl group can enhance lipophilicity and membrane permeability. The piperidine ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-chloropyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
  • 4-((3-fluoropyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide
  • 4-((3-iodopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide

Uniqueness

Compared to its analogs, 4-((3-bromopyridin-2-yl)oxy)-N-(4-butoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

4-(3-bromopyridin-2-yl)oxy-N-(4-butoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O3/c1-2-3-15-27-17-8-6-16(7-9-17)24-21(26)25-13-10-18(11-14-25)28-20-19(22)5-4-12-23-20/h4-9,12,18H,2-3,10-11,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIXUSOSVCFGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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